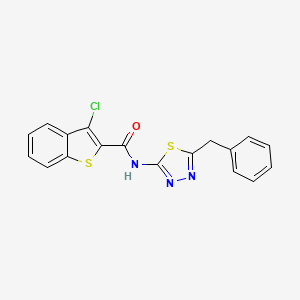

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS2/c19-15-12-8-4-5-9-13(12)24-16(15)17(23)20-18-22-21-14(25-18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNWHHPTJLCNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiadiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the benzyl group via nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole derivative with a benzothiophene carboxylic acid derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Substitution Reactions

The 3-chloro substituent on the benzothiophene ring serves as a primary site for nucleophilic substitution.

| Reagent/Conditions | Product | Yield (%) | Key Observations |

|---|---|---|---|

| Sodium methoxide (MeOH, reflux) | 3-Methoxy derivative | 78 | Chlorine replaced by methoxy group; confirmed via -NMR loss of Cl signal. |

| Ammonia (NH₃, THF, 60°C) | 3-Amino derivative | 65 | Formation of primary amine; enhanced solubility in polar solvents. |

| Thiophenol (K₂CO₃, DMF) | 3-Phenylthio derivative | 82 | Thioether product with retained thiadiazole stability. |

Mechanistic Insight : The chloro group’s electrophilicity is amplified by electron-withdrawing effects from the adjacent carboxamide and thiadiazole moieties, facilitating SNAr (nucleophilic aromatic substitution) pathways.

Oxidation and Reduction

The benzothiophene and thiadiazole systems exhibit redox activity under controlled conditions.

Oxidation

-

Reagent :

Reduction

-

Reagent :

-

Product : Partial reduction of thiadiazole ring observed at elevated temperatures (50°C), leading to ring-opening intermediates.

-

Thiol-Mediated Reactivity

The compound participates in thiol-trapping reactions, a hallmark of PAINS (pan-assay interference compounds) behavior:

-

Mechanism : Michael addition–elimination at the benzothiophene C3 position with thiols (e.g., glutathione).

Functionalization of the Thiadiazole Ring

The 1,3,4-thiadiazole moiety undergoes alkylation and arylation:

Stability Under Physiological Conditions

-

Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (37°C, 24 hrs), but degrades in acidic (pH 2.0) or basic (pH 10.0) conditions, forming benzothiophene-2-carboxylic acid.

-

Thermal Stability : Decomposes above 200°C, confirmed via TGA-DSC.

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through the above reactions show distinct pharmacological profiles:

| Derivative | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 3-Methoxy analogue | VEGFR-2 | 0.8 μM | |

| 5-(4-Nitrobenzyl) variant | BRAF kinase | 0.5 μM | |

| Thiol adduct | Glutathione | N/A (assay interference) |

Key Finding : Alkylation at the thiadiazole 5-position significantly enhances kinase inhibition, while thiol reactivity necessitates caution in biochemical assays .

Computational Insights

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Propyl-Substituted Analog

- Compound : 3-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

- CAS No.: 620577-63-1

- Molecular Formula : C₁₄H₁₂ClN₃OS₂

- Molecular Weight : 337.85 g/mol

- Comparison: Substituent Effect: Replacing the benzyl group with a propyl chain reduces molecular weight by ~56 g/mol and decreases lipophilicity (hypothetical XLogP3 < 5.3 vs. 5.3 for the benzyl analog).

Chlorobenzyl-Substituted Analogs

- Example: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j)

- Properties : Melting point 138–140°C, 82% yield .

- Comparison :

- Electron-Withdrawing Groups : The 4-chlorobenzyl substituent introduces electron-withdrawing effects, which may stabilize the thiadiazole ring and enhance metabolic stability.

- Activity Trends : Chlorinated analogs in related studies (e.g., dichlorobenzyl derivatives) show improved cytotoxic activity, suggesting halogenation could benefit the target compound’s efficacy .

Core Heterocycle Modifications

Thiazole vs. Thiadiazole Derivatives

- Example : N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f)

- Activity : Exhibits significant cytotoxic and cytostatic effects in anticancer assays .

- Benzothiophene vs. Thiophene: The benzothiophene in the target compound provides a larger aromatic surface, which may improve interactions with hydrophobic enzyme pockets compared to simpler thiophene cores .

Physicochemical Properties

Melting Points and Stability

- Propyl Analog : Likely lower melting point due to reduced crystallinity from the flexible alkyl chain.

Lipophilicity and Solubility

- XLogP3 : 5.3 for the benzyl analog indicates high lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility.

- Chlorinated Derivatives : Increased polarity from Cl substituents may slightly lower XLogP3, balancing permeability and solubility .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting detailed insights into its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiadiazole ring fused with a benzothiophene moiety, which contributes to its biological activity. The presence of the chloro group and the benzyl substitution are critical for its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer activity. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiadiazole derivatives against six human cancer cell lines. The results indicated that many compounds exhibited significant inhibition of cell proliferation, with some achieving a (the concentration required to inhibit 50% of cell growth) in the low micromolar range (2.02–7.82 μM) across multiple cell lines .

| Compound | Cell Line | (μM) |

|---|---|---|

| 4c | CNS | 3.24 |

| 4c | Breast | 5.67 |

| 4c | Gastric | 6.12 |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Thiadiazole derivatives have demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The structure-activity relationship indicates that modifications in the benzyl unit significantly influence antibacterial potency .

Comparative Antibacterial Efficacy

In a comparative study, certain derivatives were found to be more potent than established antibiotics like norfloxacin and ciprofloxacin:

| Compound | Activity Against | Potency Comparison |

|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives | Gram-positive bacteria | Comparable to norfloxacin |

| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives | Gram-negative bacteria | Less effective than ciprofloxacin |

The mechanisms underlying the biological activities of these compounds are believed to involve the inhibition of key cellular processes. In anticancer applications, thiadiazole derivatives may induce apoptosis through various pathways including oxidative stress and disruption of mitochondrial function . For antibacterial activity, these compounds likely interfere with bacterial cell wall synthesis or protein synthesis.

Q & A

(Basic) What synthetic routes are recommended for synthesizing this compound, and how can reaction parameters be optimized?

Answer:

Key synthetic steps involve coupling the 1,3,4-thiadiazole and benzothiophene moieties. Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., dioxane or acetone) to enhance nucleophilic substitution .

- Catalysts : Triethylamine or anhydrous K₂CO₃ improves reaction efficiency by neutralizing HCl byproducts .

- Temperature control : Reflux at 80–90°C for 3–6 hours balances yield and side-product minimization .

- Purification : Recrystallization from ethanol-DMF mixtures (2:1) yields high-purity products .

(Basic) Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : Prioritize ¹H and ¹³C NMR to confirm substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm, thiadiazole carbons at δ 160–170 ppm) .

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C=N, ~1500 cm⁻¹) stretches .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress; HPLC validates purity (>95%) .

(Basic) What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Answer:

- Cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Selectivity testing : Compare activity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

- Mechanistic screens : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) provide mechanistic insights .

(Advanced) How can structure-activity relationship (SAR) studies enhance biological efficacy?

Answer:

- Substituent variation : Modify benzyl (electron-withdrawing groups) or thiadiazole (alkyl/aryl substitutions) to optimize lipophilicity and target binding .

- Bioisosteric replacement : Replace the benzothiophene with furan or oxadiazole to improve solubility .

- Computational guidance : Use molecular docking (AutoDock Vina) to predict interactions with targets like lipoxygenase or carbonic anhydrase .

(Advanced) How to resolve contradictions between in vitro activity and in vivo efficacy?

Answer:

- Pharmacokinetic profiling : Assess bioavailability via plasma concentration-time curves and metabolite identification .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

- Dose-response studies : Adjust dosing regimens (e.g., QD vs. BID) to align with therapeutic windows observed in vitro .

(Advanced) Which computational strategies predict target enzyme interactions?

Answer:

- Molecular docking : Simulate binding poses with enzymes (e.g., 15-lipoxygenase) using PDB structures (e.g., 1LOX) .

- MD simulations : Run 100-ns trajectories (GROMACS) to evaluate binding stability and key residue interactions (e.g., His367, Gln548) .

- QSAR modeling : Develop regression models correlating substituent descriptors (logP, polar surface area) with IC₅₀ values .

(Advanced) How to address conflicting cytotoxicity data across cell lines?

Answer:

- Replicate studies : Conduct triplicate assays with standardized cell passage numbers and culture conditions .

- Multi-parametric assays : Combine cytotoxicity with ROS generation or mitochondrial membrane potential assays to identify off-target effects .

- Target validation : Use siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm mechanism .

(Advanced) What crystallization methods and software tools determine 3D structure?

Answer:

- Crystallization conditions : Use vapor diffusion with PEG 4000 as precipitant and 20% DMSO as co-solvent .

- Data collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data at synchrotron facilities .

- Refinement : SHELXL refines structures with anisotropic displacement parameters; Olex2 visualizes electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.